Cas no 577967-68-1 (2-chloro-7-fluoro-6-methoxyquinoline)

2-chloro-7-fluoro-6-methoxyquinoline structure
577967-68-1 structure
Product Name:2-chloro-7-fluoro-6-methoxyquinoline
CAS No:577967-68-1
MF:C10H7ClFNO
MW:211.620085000992
MDL:MFCD26086899
CID:4046440
PubChem ID:85853980
Update Time:2025-11-02

2-chloro-7-fluoro-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-chloro-7-fluoro-6-methoxy-
    • 2-chloro-7-fluoro-6-methoxyquinoline
    • EN300-3527394
    • DTXSID201290612
    • KXIUJIPISYINBN-UHFFFAOYSA-N
    • 577967-68-1
    • 837-470-9
    • SCHEMBL3974454
    • CYA96768
    • MDL: MFCD26086899
    • Inchi: 1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3
    • InChI Key: KXIUJIPISYINBN-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(OC)=C(F)C=2)C=CC=1Cl

Computed Properties

  • Exact Mass: 211.0200197Da
  • Monoisotopic Mass: 211.0200197Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22.1Ų

2-chloro-7-fluoro-6-methoxyquinoline Pricemore >>

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Enamine
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Additional information on 2-chloro-7-fluoro-6-methoxyquinoline

2-Chloro-7-fluoro-6-methoxyquinoline (CAS No. 577967-68-1): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, 2-chloro-7-fluoro-6-methoxyquinoline (CAS No. 577967-68-1) has emerged as a pivotal intermediate for the synthesis of complex molecules. This compound, characterized by its quinoline backbone and strategically placed chloro, fluoro, and methoxy substituents, offers unique reactivity patterns that are highly sought after in pharmaceutical and agrochemical research. Its CAS number 577967-68-1 is frequently searched by chemists and researchers seeking high-purity reagents for targeted applications.

The growing interest in fluorinated quinoline derivatives aligns with broader trends in drug discovery, where fluorine incorporation is known to enhance bioavailability and metabolic stability. 2-Chloro-7-fluoro-6-methoxyquinoline exemplifies this trend, as its fluoro and methoxy groups contribute to improved binding affinity in enzyme inhibition studies. Recent publications highlight its utility in developing kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance—a topic dominating scientific discourse.

From a synthetic perspective, the chloro substituent at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making this compound a versatile scaffold for structure-activity relationship (SAR) studies. Computational chemists frequently search for "quinoline derivatives DFT calculations" or "halogenated quinoline reactivity", reflecting the demand for predictive modeling of such compounds. The methoxy group at the 6-position further diversifies its applications, allowing for demethylation or functional group interconversion strategies.

Environmental considerations are also shaping research around CAS 577967-68-1. With increasing scrutiny on green chemistry practices, scientists are exploring solvent-free modifications or catalytic methods to derivatize this halogenated quinoline core. Searches for "sustainable quinoline synthesis" or "catalytic C-F bond activation" correlate with these efforts, underscoring the compound's relevance in eco-friendly methodologies.

Analytical characterization of 2-chloro-7-fluoro-6-methoxyquinoline typically involves HPLC purity analysis, NMR spectroscopy (notably 19F-NMR for the fluorine moiety), and mass spectrometry. These techniques are frequently queried alongside the compound's CAS number, indicating users' need for quality control protocols. The rise of AI-assisted retrosynthesis tools has also amplified interest in this molecule, as platforms suggest it as a key intermediate for complex target structures.

In material science, the π-conjugated system of this quinoline derivative attracts attention for organic electronics. Researchers investigating "quinoline-based OLED materials" or "fluorinated small-molecule semiconductors" often encounter this compound in patent literature. Its thermal stability and tunable electronic properties make it a candidate for light-emitting layers or charge transport materials.

Regulatory compliance remains a critical consideration for users of 577967-68-1. While not classified as hazardous under major chemical inventories, proper handling guidelines—often searched as "quinoline safety data sheet"—are essential due to its potential irritant properties. The compound's stability under ambient conditions contributes to its logistical advantages in global supply chains.

Future directions for 2-chloro-7-fluoro-6-methoxyquinoline research may involve photocatalyzed functionalizations or bioconjugation techniques, aligning with the surge in publications on these topics. As synthetic methodologies evolve, this multifunctional building block will likely maintain its status as a cornerstone in heterocyclic chemistry, bridging academic innovation and industrial applications.

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